N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines pyrazole, triazole, and pyrimidine rings, making it a versatile scaffold in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-methyl-1H-pyrazole with ethyl bromoacetate, followed by cyclization with hydrazine hydrate to form the pyrazolo[1,5-a]pyrimidine core. Subsequent functionalization with phenyl isocyanate yields the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or triazole rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The compound’s unique structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea: A potent NAMPT activator with attenuated CYP inhibition.
5-Amino-1-methyl-1H-pyrazole-4-carboxamide: Used in the synthesis of various heterocyclic compounds.
Uniqueness
N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide stands out due to its combination of pyrazole, triazole, and pyrimidine rings, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H17N7O |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[2-(5-methylpyrazol-1-yl)ethyl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C18H17N7O/c1-13-7-8-21-24(13)10-9-19-17(26)16-11-15(14-5-3-2-4-6-14)23-18-20-12-22-25(16)18/h2-8,11-12H,9-10H2,1H3,(H,19,26) |
InChI Key |
KADBGHHTLIPEAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCNC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.